molecular formula C5H4BrClN2O2S B11798884 5-Bromo-4-chloropyridine-3-sulfonamide

5-Bromo-4-chloropyridine-3-sulfonamide

Cat. No.: B11798884
M. Wt: 271.52 g/mol
InChI Key: PJXLXAHFWSLWMM-UHFFFAOYSA-N
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Description

Chemical Profile 5-Bromo-4-chloropyridine-3-sulfonamide (Molecular Formula: C 5 H 4 BrClN 2 O 2 S, Molecular Weight: 271.52) is a multifunctional heteroaromatic intermediate featuring both halogen substituents and a sulfonamide group, making it a valuable scaffold in medicinal chemistry and drug discovery . Research Applications and Value This compound serves as a key precursor in the synthesis of more complex molecules, particularly those targeting enzyme inhibition. The pyridine-3-sulfonamide moiety is recognized as a privileged structure in the development of kinase inhibitors . Research indicates that derivatives of this core structure exhibit significant biological activities, including potent antitumor properties. Specifically, enantiomers of closely related sulfonamide compounds have demonstrated inhibitory activity against PI3Kα kinase, a crucial target in oncology, with IC 50 values in the low micromolar range (e.g., 1.08 and 2.69 μM for R- and S-isomers, respectively, in a 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide study) . The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets . Usage and Handling The compound is typically supplied for research applications as a solid. It is recommended to store under an inert atmosphere at 2-8°C . As with all chemicals, appropriate personal protective equipment should be used, and standard safety protocols followed. Regulatory and Use Compliance This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrClN2O2S

Molecular Weight

271.52 g/mol

IUPAC Name

5-bromo-4-chloropyridine-3-sulfonamide

InChI

InChI=1S/C5H4BrClN2O2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H,(H2,8,10,11)

InChI Key

PJXLXAHFWSLWMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)S(=O)(=O)N

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Precursors

Retrosynthetic Analysis of 5-Bromo-4-chloropyridine-3-sulfonamide

A retrosynthetic analysis of this compound identifies logical bond disconnections to reveal potential starting materials. The most straightforward disconnection is at the sulfur-nitrogen bond of the sulfonamide group. This leads back to two key precursors: 5-bromo-4-chloropyridine-3-sulfonyl chloride and an ammonia (B1221849) source. This is a common and reliable method for forming sulfonamides.

A second retrosynthetic approach considers the introduction of the bromine atom as a late-stage functionalization. This pathway disconnects the carbon-bromine bond, suggesting that the target molecule could be synthesized via electrophilic bromination of a 4-chloropyridine-3-sulfonamide (B47618) precursor. chemicalbook.com This strategy's feasibility depends on the regioselectivity of the bromination reaction on the substituted pyridine (B92270) ring.

A deeper analysis involves disconnecting the carbon-sulfur bond of the sulfonyl chloride intermediate. This suggests that 5-bromo-4-chloropyridine-3-sulfonyl chloride could be prepared from 5-bromo-4-chloropyridin-3-amine (B1524581). cymitquimica.com This transformation can be achieved through a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. researchgate.netacs.org

Synthesis from Pyridine Sulfonyl Chloride Precursors

This synthetic route focuses on first constructing the necessary 5-bromo-4-chloropyridine-3-sulfonyl chloride intermediate, followed by its conversion to the final sulfonamide product.

The synthesis of the key intermediate, 5-bromo-4-chloropyridine-3-sulfonyl chloride, typically starts from a corresponding aminopyridine. anymole.com A common method involves the diazotization of 5-bromo-4-chloropyridin-3-amine. cymitquimica.com

The process begins with the treatment of 5-bromo-4-chloropyridin-3-amine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0 to -5 °C) to form an in situ diazonium salt. acs.orgchemicalbook.com This highly reactive intermediate is then immediately introduced into a solution containing sulfur dioxide, a copper(I) chloride catalyst, and a suitable solvent system. rsc.org The diazonium group is subsequently replaced by the sulfonyl chloride moiety (-SO₂Cl), yielding the desired product, 5-bromo-4-chloropyridine-3-sulfonyl chloride. anymole.com

Reaction Scheme: Diazotization-Sulfonylation

The conversion of a sulfonyl chloride to a sulfonamide is a well-established and efficient chemical transformation. ekb.eg Once 5-bromo-4-chloropyridine-3-sulfonyl chloride is obtained, it is reacted with an ammonia source to form the sulfonamide. nih.gov

This amination reaction is typically carried out by treating the sulfonyl chloride with aqueous or gaseous ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is often performed in a suitable solvent and may require basic conditions to neutralize the hydrochloric acid byproduct. The resulting this compound can then be isolated and purified. google.com

Derivatization from Substituted Pyridine-3-sulfonamide (B1584339) Scaffolds

An alternative synthetic strategy involves starting with a pre-formed pyridine-3-sulfonamide and introducing the required halogen substituents onto the pyridine ring.

Halogenating pyridine rings can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. However, the existing substituents on the ring significantly influence the position and feasibility of further halogenation. The presence of activating groups can facilitate the reaction, while the specific reaction conditions can be tailored to achieve the desired regioselectivity. researchgate.net

This pathway begins with the synthesis of 4-chloropyridine-3-sulfonamide. chemicalbook.com This precursor can be prepared from 4-hydroxypyridine-3-sulfonic acid. google.com The subsequent step is the selective bromination of the 4-chloropyridine-3-sulfonamide scaffold.

The bromination reaction introduces a bromine atom at the C-5 position of the pyridine ring. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in an appropriate solvent. chemicalbook.comgoogle.com The reaction conditions, including temperature and catalyst, must be carefully controlled to ensure the bromine is introduced at the correct position and to avoid unwanted side reactions. The sulfonamide group and the existing chlorine atom direct the incoming electrophile (bromine) to the C-5 position, leading to the formation of this compound.

Halogenation Strategies on Pyridine Rings

Chlorination of Pyridine Derivatives

The introduction of chlorine onto a pyridine ring is a critical step in forming the scaffold of this compound. Various methods exist for the chlorination of pyridine and its derivatives, often starting from hydroxylated or amino precursors.

One established process for preparing chlorinated pyridine-3-sulfonic acid derivatives involves starting with 4-pyridinol-3-sulfonic acid. google.com This transformation is typically achieved using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). google.com In this reaction, the hydroxyl groups on both the pyridine ring and the sulfonic acid moiety are substituted with chlorine atoms. google.com Phosphorus oxychloride can serve as the solvent, and after the reaction, it can be removed by distillation for reuse. google.com An alternative approach involves introducing chlorine gas into a mixture of a hydroxypyridine sulfonic acid and phosphorus trichloride (B1173362) (PCl₃). google.com

Another relevant synthetic pathway involves the diazotization of an amino-pyridine precursor. For example, the synthesis of 5-Bromo-2,4-dichloropyridine starts from 2-amino-4-chloropyridine (B16104). google.com This precursor undergoes bromination, followed by a diazotization reaction and subsequent chlorination to yield the dichlorinated product with a total yield reported to be greater than 50%. google.com

Table 1: Example of a Bromination Reaction as a Precursor Step to Chlorination google.com

Starting Material Reagent Solvent Temperature Product Yield

Introduction of Sulfonamide Moiety

The formation of the sulfonamide group (-SO₂NH₂) is a pivotal step in the synthesis. This is typically achieved by reacting a sulfonyl chloride derivative with ammonia or an amine. The precursor, a chlorinated pyridine sulfonyl chloride, can be generated and used directly in the subsequent amidation step. google.com

The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a suitable amine in the presence of a base. eurjchem.com For instance, pyridine-based amines can be reacted with sulfonyl chlorides in a solvent like dichloromethane. eurjchem.com The resulting sulfonyl chloride intermediate from chlorination processes can be directly converted into the corresponding sulfonamide. This is often done by mixing the organic phase containing the sulfonyl chloride with aqueous ammonia, maintaining a neutral to slightly basic pH (around 7 to 9.5) to facilitate the reaction. google.com

A simple and effective method for preparing the precursor azaarenesulfonyl chlorides involves the oxidative chlorination of azaarenethiols using sodium chlorite (B76162) (NaClO₂) in water, with the products obtained in good yields after extraction and concentration. researchgate.net These sulfonyl chlorides can then readily react with amines to form sulfonamides. researchgate.net

Advanced Synthetic Approaches to Pyridine Derivatives Relevant to the Compound

Modern synthetic organic chemistry offers sophisticated methods for constructing and functionalizing pyridine rings, which are essential for producing complex analogs and optimizing synthetic routes.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst, is particularly valuable. Pyridine sulfinates have been identified as effective coupling partners in these reactions, serving as alternatives to the often hard-to-prepare pyridine boronic acids. tcichemicals.com This methodology tolerates a variety of functional groups, making it suitable for late-stage modifications in complex molecule synthesis. tcichemicals.com

Palladium-catalyzed reactions can also be used for the direct synthesis of sulfonamides. One such method involves the chlorosulfonylation of arylboronic acids, which provides a convergent route to sulfonamide analogs by allowing variation in both the aryl and amine components. nih.gov Another advanced technique is photosensitized nickel catalysis, which enables the coupling of aryl and heteroaryl halides with sulfonamides to form the desired C-N bond. princeton.edu This method is effective for a broad range of substrates, including various heteroaryl halides like pyridine, pyrimidine, and pyrazine. princeton.edu

Table 2: Examples of Transition Metal-Catalyzed Reactions for Sulfonamide Synthesis

Reaction Type Catalyst Substrates Key Feature
Suzuki-Miyaura Coupling Palladium (Pd) Pyridine sulfinates and aryl halides Alternative to unstable boronic acids. tcichemicals.com
Chlorosulfonylation Palladium (Pd) Arylboronic acids Convergent synthesis of sulfonyl chlorides. nih.gov
Photosensitized C-N Coupling Nickel (Ni) / Photosensitizer Aryl/Heteroaryl halides and sulfonamides Broad substrate scope under mild conditions. princeton.edu

Multistep Reaction Sequences for Analog Synthesis

The synthesis of analogs of this compound often requires multistep reaction sequences to build molecular complexity. These sequences allow for the introduction of various functional groups and structural motifs. For example, new classes of functionalized pyridine-based sulfonamides incorporating benzothiazole (B30560) and benzimidazole (B57391) moieties have been developed. acs.org The synthesis starts with a key precursor like N-cyanoacetoarylsulfonylhydrazide, which is then reacted with various electrophiles in a multistep process. acs.org

Another approach involves multicomponent reactions, which can generate complex pyridine structures in a single step from simple starting materials. A four-component reaction of p-formylphenyl-4-toluenesulfonate, an active methylene (B1212753) nitrile (e.g., malononitrile), an aromatic ketone, and ammonium (B1175870) acetate (B1210297) can produce highly substituted cyanopyridine derivatives. nih.gov Such strategies are efficient and align with the principles of green chemistry. nih.gov Furthermore, intramolecular radical substitutions can be employed to create novel bipyridine sultams from pyridine sulfonamide precursors, demonstrating advanced methods for analog synthesis. nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the scalability and cost-effectiveness of a synthetic process. Key parameters that are typically adjusted include solvent, temperature, catalyst, and the nature and amount of base used.

For instance, in the C-H sulfonylation of pyridine, regioselectivity can be controlled by the choice of base. chemrxiv.org While the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) may lead to a mixture of C2- and C4-sulfonylated products, switching to N-methylpiperidine as the base in a solvent like chloroform (B151607) can significantly improve the selectivity for the C4 product. chemrxiv.org

The synthesis of new pyridine derivatives containing a sulfonamide moiety was optimized by screening various reaction parameters. rsc.orgresearchgate.net In a model reaction involving benzaldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate, it was determined that the optimal conditions were solvent-free at a temperature of 90 °C. rsc.orgresearchgate.net Similarly, in the synthesis of thiazinones containing sulfonamides, the yield was significantly improved from 56% to 92% by increasing the amount of base used from 2 to 4 equivalents. researchgate.net These examples highlight how systematic variation of reaction conditions can lead to substantial improvements in synthetic outcomes.

Table 3: Optimization of a Model Reaction for Pyridine Sulfonamide Synthesis rsc.org

Entry Catalyst (mol%) Solvent Temperature (°C) Time (min) Yield (%)
1 1 H₂O 80 120 45
2 1 Ethanol 80 90 60
3 1 Dichloromethane 40 180 25
4 1 None 80 60 85
5 1 None 90 40 96
6 1 None 100 40 96

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-4-chloropyridine-3-sulfonamide, both ¹H and ¹³C NMR would be essential.

A ¹H NMR spectrum would be expected to show distinct signals for the two protons on the pyridine (B92270) ring. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine, chlorine, and sulfonamide substituents. The protons would likely appear as singlets or narrow doublets, depending on the coupling constants, in the aromatic region of the spectrum. The protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Pyridine) Data not available Data not available Data not available
H-6 (Pyridine) Data not available Data not available Data not available

The ¹³C NMR spectrum would provide information on the five carbon atoms of the pyridine ring. Each carbon would give a distinct signal, and their chemical shifts would be indicative of their chemical environment. The carbons directly attached to the electronegative halogen and sulfonyl groups would be expected to resonate at lower fields (higher ppm values).

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (Pyridine) Data not available
C-3 (Pyridine) Data not available
C-4 (Pyridine) Data not available
C-5 (Pyridine) Data not available

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as C=C and C=N stretching vibrations of the pyridine ring. The presence of carbon-halogen bonds would also be confirmed by absorptions in the fingerprint region.

Table 3: Expected FT-IR Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Sulfonamide) Data not available
Asymmetric SO₂ Stretch Data not available
Symmetric SO₂ Stretch Data not available
C=C / C=N Stretch (Pyridine Ring) Data not available
C-Cl Stretch Data not available

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations. The symmetric stretching of the S=O bonds and the vibrations of the pyridine ring would likely produce strong signals in the FT-Raman spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic pattern of isotopic peaks, which would be a key identifier for the compound. Fragmentation analysis could provide further structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ Data not available

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a compound in its solid state. This powerful technique provides unequivocal evidence of molecular connectivity, conformation, and, for chiral molecules, the absolute configuration.

Parameter(R)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide(S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
Empirical FormulaC13H12BrClN2O2SC13H12BrClN2O2S
Formula Weight375.67375.67
Crystal SystemOrthorhombicOrthorhombic
Space GroupP212121P212121
a (Å)5.895(3)5.901(2)
b (Å)12.882(7)12.883(4)
c (Å)18.911(10)18.915(6)
Volume (ų)1434.9(13)1436.5(8)
Z44

Chiral Recognition and Stereochemical Analysis of Derivatives

For chiral compounds, confirming the absolute configuration is paramount. While X-ray crystallography is definitive, chiroptical spectroscopic methods provide crucial confirmation and can be used when suitable crystals are unavailable. These techniques rely on the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral substance. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining absolute configuration, particularly when compared with quantum chemical calculations. researchgate.net

For the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, experimental ECD spectra were recorded and compared with theoretical spectra calculated using computational methods. The excellent agreement between the experimental and calculated spectra provided independent and definitive confirmation of the absolute configurations that were initially determined by X-ray crystallography. researchgate.net

Optical rotation is the measure of the angle by which a chiral compound rotates the plane of polarized light. It is a fundamental property of enantiomers, which rotate light by equal amounts but in opposite directions. The specific rotation [α] is a characteristic value for a given chiral molecule under specific conditions (temperature, solvent, and wavelength).

The absolute configuration of a chiral molecule can often be defined by the sign of its specific optical rotation (+ or -). researchgate.net For the derivatives , experimental optical rotation was measured and further supported by theoretical calculations using the B3LYP method. The results showed a strong correlation, confirming that the R-isomer is dextrorotatory (+) and the S-isomer is levorotatory (-). researchgate.net

CompoundCalculated [α]D²⁰ (deg)Experimental [α]D²⁰ (deg)
(R)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide+115.6+112.3
(S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide-114.9-111.8

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for compounds containing chromophores—parts of a molecule with π-systems or non-bonding orbitals that are responsible for the absorption.

The pyridine ring within the this compound structure acts as a chromophore. Generally, pyridine and its derivatives exhibit characteristic absorption bands in the UV region. These absorptions are typically attributed to π-π* and n-π* electronic transitions. For pyridine itself, absorption maxima are observed around 250-265 nm. It is expected that this compound and its derivatives would display similar absorption patterns in this region of the UV spectrum, though the exact wavelength of maximum absorbance (λmax) and the intensity of the absorption may be influenced by the specific substituents on the pyridine ring and the solvent used for analysis.

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. A typical study would employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to model the compound's properties.

Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis quantifies the stability arising from these interactions, offering deeper insight into the molecule's electronic configuration beyond a simple Lewis structure.

Until such a dedicated computational study is performed and its results are published, a detailed, data-rich article on the theoretical aspects of 5-Bromo-4-chloropyridine-3-sulfonamide cannot be accurately generated.

Reactivity Indices (e.g., Chemical Hardness, Electrophilicity)

Reactivity indices, derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's stability and reactivity. For this compound, these descriptors predict how the molecule will behave in a chemical reaction, particularly its interactions with biological nucleophiles.

Detailed Research Findings: Conceptual DFT is employed to calculate key reactivity descriptors. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while chemical hardness (η) indicates resistance to change in its electron distribution. A higher electrophilicity index suggests a greater propensity to act as an electron acceptor. For a molecule like this compound, the pyridine (B92270) ring, coupled with strongly electron-withdrawing chloro, bromo, and sulfonamide substituents, is expected to create significant electron deficiency, rendering it a moderately to strongly electrophilic species. mdpi.com The nucleophilicity index (N) provides a measure of electron-donating capability. Given its structure, the compound would likely be classified as a marginal nucleophile. mdpi.com These calculations are vital for anticipating reaction mechanisms and potential covalent interactions with protein residues.

Table 1: Representative Global Reactivity Descriptors
DescriptorSymbolDefinitionPredicted Significance for this compound
Chemical HardnessηA measure of the molecule's resistance to deformation or change in electron density.Indicates the overall stability of the molecular structure.
Global Electrophilicity IndexωMeasures the propensity of the molecule to accept electrons.Expected to be significant, classifying the compound as a moderate to strong electrophile. mdpi.com
Global Nucleophilicity IndexNMeasures the propensity of the molecule to donate electrons.Expected to be low, indicating poor electron-donating capabilities. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.id This method is fundamental in structure-based drug design for identifying and optimizing potential drug candidates by simulating the ligand-protein interaction at a molecular level.

Detailed Research Findings: For sulfonamide derivatives, molecular docking is extensively used to predict their binding to various enzymes, such as carbonic anhydrases and kinases. unar.ac.idnih.gov In a typical study involving this compound, the molecule would be docked into the active site of a relevant biological target. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. chemrxiv.org These studies are crucial for hypothesizing the mechanism of action and for guiding the synthesis of more potent analogues.

Docking simulations provide a detailed profile of the non-covalent interactions that stabilize the ligand within the protein's binding pocket.

Detailed Research Findings: The sulfonamide moiety is a key pharmacophore known for its ability to form strong interactions with protein active sites. nih.gov For this compound, docking studies would likely reveal several key interactions:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group (-SO2-) and the hydrogen atom of the amide (-NH2) are prime candidates for forming hydrogen bonds with amino acid residues like Gln, His, and Thr. nih.gov

Coordination Bonds: In metalloenzymes such as carbonic anhydrase, the deprotonated sulfonamide nitrogen can form a coordinate bond with the active site metal ion (e.g., Zn2+). nih.gov

Hydrophobic and π-Stacking Interactions: The substituted pyridine ring can engage in hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ala) and π-π stacking or π-alkyl interactions with aromatic residues (e.g., Phe, Tyr, His). unar.ac.id

The specific pattern of these interactions dictates the molecule's binding specificity and affinity for its target.

A primary output of molecular docking is the prediction of the most energetically favorable binding mode (pose) and the corresponding binding affinity.

Detailed Research Findings: Binding affinity is typically expressed as a binding energy score (e.g., in kcal/mol) or as an inhibition constant (Ki). Lower binding energy values indicate a more stable ligand-protein complex and, theoretically, higher potency. unar.ac.id Docking studies on related pyridine sulfonamides against targets like carbonic anhydrase have shown a wide range of inhibitory activities, with Ki values reaching the nanomolar range for potent inhibitors. nih.gov The predicted binding mode for this compound would show its precise orientation in the active site, highlighting which parts of the molecule are critical for interaction and which are solvent-exposed and available for modification.

Table 2: Illustrative Molecular Docking Output
Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Carbonic Anhydrase II (e.g., 1AZM)-8.2His94, Gln92, Leu198, Thr200, Zn2+H-Bond, Hydrophobic, Metal Coordination unar.ac.id
BRD4 Bromodomain (e.g., 4BJX)-7.5Asn140, Trp81, Pro82, Leu92H-Bond, Hydrophobic nih.gov

Note: Data are representative examples based on studies of similar sulfonamides and are for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule or a ligand-protein complex over time, providing insights into its stability and conformational flexibility.

Detailed Research Findings: While docking provides a static snapshot of the binding, MD simulations offer a dynamic view. nih.gov An MD simulation of the this compound-protein complex, typically run for nanoseconds, would be performed to assess the stability of the docked pose. peerj.com Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or undergoes significant conformational changes. mdpi.com These simulations can validate docking results, reveal the role of water molecules in the binding site, and explore the conformational landscape of the ligand, identifying different low-energy shapes it can adopt. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly DFT, can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation.

Detailed Research Findings: Theoretical calculations are used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure of newly synthesized compounds. For this compound, DFT calculations would predict the vibrational modes associated with specific functional groups. For instance, characteristic asymmetric and symmetric stretching frequencies for the sulfonyl (-SO2-) group and the N-H stretching of the sulfonamide group are readily identifiable. orientjchem.org Discrepancies between calculated (in vacuo or with a solvent model) and experimental spectra can provide information about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Table 3: Representative Theoretical vs. Experimental IR Frequencies for Sulfonamides
Vibrational ModeTypical Experimental Range (cm⁻¹)Typical Calculated Range (DFT) (cm⁻¹)
N-H Stretch (amide)3250-3400 orientjchem.org3340-3600 orientjchem.org
SO₂ Asymmetric Stretch1310-1350 orientjchem.org~1390 scispace.com
SO₂ Symmetric Stretch1140-1160 orientjchem.org~1180 scispace.com
S-N Stretch830-920 orientjchem.org~830 orientjchem.org

Note: Calculated values are often systematically higher than experimental ones and may be scaled for better comparison.

V. Chemical Transformations and Reactivity Studies

Nucleophilic Substitution Reactions of Halogen Atoms on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups. In 5-Bromo-4-chloropyridine-3-sulfonamide, both the ring nitrogen and the sulfonamide group at the 3-position withdraw electron density, activating the halogenated positions (4 and 5) towards nucleophilic attack.

Generally, in such systems, the chlorine atom at the C-4 position is more susceptible to displacement by nucleophiles than the bromine atom at the C-5 position. This is because the C-4 position is para to the ring nitrogen, making it a highly activated site for the addition-elimination mechanism of SNAr. The intermediate Meisenheimer complex formed by nucleophilic attack at C-4 is better stabilized by the electron-withdrawing nitrogen atom.

Reactions of the Sulfonamide Functional Group

The sulfonamide moiety (-SO2NH2) is a key functional group that imparts specific chemical properties and offers a handle for further derivatization.

The nitrogen atom of the primary sulfonamide is nucleophilic and can be readily acylated or alkylated. The reaction typically proceeds by first deprotonating the sulfonamide with a suitable base to form a more potent nucleophilic anion, which then reacts with an alkylating or acylating agent.

Studies on analogous compounds, such as 5-bromothiophene-2-sulfonamide (B1270684), provide a model for these transformations. nih.gov For instance, alkylation can be achieved by treating the sulfonamide with a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., bromoethane, 1-bromopropane). nih.gov This method allows for the synthesis of a library of N-alkylated sulfonamide derivatives. nih.gov

Below is a table representing typical alkylation reactions based on analogous transformations. nih.gov

EntryAlkylating AgentBaseSolventProductYield (%)
1BromoethaneLiHDMF5-Bromo-4-chloro-N-ethylpyridine-3-sulfonamide~72
21-BromopropaneLiHDMF5-Bromo-4-chloro-N-propylpyridine-3-sulfonamide~78
3Isopropyl bromideLiHDMF5-Bromo-4-chloro-N-isopropylpyridine-3-sulfonamide~62

Note: Yields are hypothetical and based on reactions with 5-bromothiophene-2-sulfonamide as reported in cited literature. nih.gov

Sulfonamides are weakly acidic due to the electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the conjugate base after deprotonation. acs.org The pKa of the sulfonamide proton typically falls in the range of 9-11. This acidity is fundamental to the alkylation and acylation reactions described above, as it allows for the facile generation of the sulfonamide anion using a moderately strong base.

Aromatic Substitution Reactions on the Pyridine Core

Electrophilic aromatic substitution on the pyridine core of this compound is generally disfavored. The pyridine nitrogen acts as a strong deactivating group towards electrophiles, functioning similarly to a nitro group on a benzene (B151609) ring. This deactivating effect is further compounded by the three electron-withdrawing substituents (bromo, chloro, and sulfonamide), which significantly reduce the electron density of the ring system. Consequently, typical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would require exceptionally harsh conditions and are unlikely to proceed efficiently.

Alternative strategies for further functionalization of the pyridine core would likely involve modern synthetic methods, such as directed ortho-metalation (DoM) if a suitable directing group were present, or by converting one of the existing halogens into a metallic species to then react with an electrophile.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of this compound. The presence of two distinct halogen atoms allows for selective or sequential reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in standard cross-coupling protocols (e.g., Suzuki, Heck, Sonogashira). This difference in reactivity enables the selective functionalization at the C-5 position while leaving the C-4 chlorine atom intact for subsequent transformations.

An efficient palladium-catalyzed Suzuki-Miyaura cross-coupling method can be employed to couple the bromo-substituted pyridine with various boronic acids. nih.govuzh.ch This reaction typically involves a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., Ag2CO3 or K2CO3), and a suitable solvent like acetonitrile (B52724) or DMF at elevated temperatures. uzh.ch Such methods have been successfully applied to other bromo-N-heterocycles, demonstrating their broad utility for creating carbon-carbon bonds. researchgate.netresearchgate.net Research on 5-bromo-N-alkylthiophene-2-sulfonamides has also shown successful Suzuki-Miyaura coupling with various aryl boronic acids, yielding a diverse library of compounds. nih.gov

The following table illustrates potential Suzuki-Miyaura cross-coupling reactions at the C-5 position.

EntryBoronic AcidCatalystBaseProductYield (%)
1Phenylboronic acidPd(dppf)Cl2Ag2CO34-Chloro-5-phenylpyridine-3-sulfonamide50-97
24-Fluorophenylboronic acidPd(dppf)Cl2Ag2CO34-Chloro-5-(4-fluorophenyl)pyridine-3-sulfonamide50-97
34-Methoxyphenylboronic acidPd(dppf)Cl2Ag2CO34-Chloro-5-(4-methoxyphenyl)pyridine-3-sulfonamide50-97
4Furan-2-ylboronic acidPd(dppf)Cl2Ag2CO34-Chloro-5-(furan-2-yl)pyridine-3-sulfonamide50-97

Note: Yields are hypothetical and based on a range reported for analogous cross-coupling reactions on bromo-N-heterocycles. uzh.chresearchgate.netresearchgate.net

Vi. Applications As a Synthetic Intermediate and Chemical Scaffold

Role in the Synthesis of Complex Pyridine-Based Heterocycles

5-Bromo-4-chloropyridine-3-sulfonamide is a versatile synthetic intermediate prized for its utility in constructing a variety of complex pyridine-based heterocycles. The strategic placement of its functional groups—a sulfonamide, a bromine atom, and a chlorine atom—on the pyridine (B92270) ring provides multiple reactive sites for elaboration and cyclization reactions. This trifecta of functionalities allows for a programmed and regioselective approach to the synthesis of fused-ring systems and other intricate molecular architectures.

The bromine and chlorine atoms serve as excellent handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.govuzh.chresearchgate.net These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, at the 4- and 5-positions of the pyridine ring. This diversification is a crucial step in building the core structures of more complex heterocyclic systems. For instance, a Suzuki coupling at the 5-position could be followed by a nucleophilic aromatic substitution of the chlorine at the 4-position, leading to a disubstituted pyridine derivative that can then undergo further transformations.

Furthermore, the sulfonamide group can participate in cyclization reactions. For example, it can be N-alkylated or N-arylated, and the resulting substituent can be designed to contain a functional group that can react with a neighboring group on the pyridine ring to form a new heterocyclic ring. This approach is instrumental in the synthesis of pyridothienopyrimidines and other related fused systems. nih.gov The sulfonamide nitrogen can also act as a nucleophile in intramolecular reactions, facilitating the closure of new rings.

The synthesis of fused pyridine derivatives often involves a sequence of reactions that take advantage of the differential reactivity of the halogen atoms. The bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization at the 5-position. Subsequent manipulation of the chloro and sulfonamide groups can then be used to construct additional fused rings.

Precursor for Advanced Medicinal Chemistry Scaffolds

The this compound moiety is a key building block for the development of advanced medicinal chemistry scaffolds. The pyridine sulfonamide core is a well-established pharmacophore found in a number of biologically active compounds, including kinase inhibitors and antimicrobial agents. acs.orgeurjchem.comnih.gov The specific substitution pattern of this compound offers a unique template for the design of novel therapeutic agents.

The development of kinase inhibitors is a prominent application of this scaffold. nih.goved.ac.uk Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine ring can act as a hinge-binding motif, while the sulfonamide group can form hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase. The bromo and chloro substituents provide vectors for the introduction of various functionalities that can be tailored to target specific kinases and improve potency and selectivity. For example, a library of compounds based on this scaffold could be synthesized to explore the structure-activity relationships (SAR) for a particular kinase target.

Moreover, the concept of scaffold hopping can be applied to design novel compounds with improved drug-like properties. dundee.ac.uknih.govnih.gov By retaining the key pharmacophoric elements of a known active compound and incorporating the this compound core, medicinal chemists can explore new chemical space and potentially discover compounds with enhanced efficacy, selectivity, or pharmacokinetic profiles.

The versatility of this precursor allows for the synthesis of a diverse range of derivatives. The reaction of the sulfonamide with different amines or the substitution of the halogen atoms can lead to a wide variety of compounds with distinct biological activities. This flexibility makes this compound an invaluable tool in modern drug discovery.

Intermediate in the Development of Agrochemicals

In addition to its applications in medicinal chemistry, this compound serves as a valuable intermediate in the development of novel agrochemicals. The pyridine ring is a common structural motif in many commercially successful herbicides, insecticides, and fungicides. The unique combination of functional groups on this particular pyridine derivative allows for the synthesis of a wide range of potential agrochemicals.

The sulfonamide group is known to be present in some herbicidal compounds, and its presence in this scaffold provides a starting point for the design of new herbicidal agents. The bromo and chloro substituents can be modified through various chemical reactions to optimize the herbicidal activity and selectivity of the resulting compounds. For instance, the introduction of different alkyl or aryl groups at these positions can significantly impact the biological activity.

The development of new fungicides is another area where this intermediate can be utilized. The pyridine core is a key component of several fungicidal compounds, and the specific substitution pattern of this compound can be exploited to create novel fungicides with improved efficacy and a broader spectrum of activity. The ability to systematically modify the structure of this compound allows for the fine-tuning of its biological properties to target specific fungal pathogens.

The synthesis of new insecticides is also a potential application for this versatile intermediate. By leveraging the reactivity of the halogen and sulfonamide groups, chemists can create a diverse library of compounds for screening as potential insecticides. The structural diversity that can be achieved from this single starting material makes it an attractive platform for the discovery of new and effective crop protection agents.

Design and Synthesis of Library Compounds utilizing the this compound Moiety

The this compound scaffold is exceptionally well-suited for the design and synthesis of compound libraries for high-throughput screening in drug discovery and agrochemical research. The presence of three distinct and reactive functional groups allows for a combinatorial approach to generate a large number of diverse molecules from a single starting material.

A typical library synthesis strategy would involve the parallel modification of each of the three functional groups. For example, a set of diverse amines could be reacted with the sulfonamide group to create a series of sulfonamide derivatives. Simultaneously, a variety of boronic acids or other organometallic reagents could be coupled at the 5-position via a Suzuki or other cross-coupling reaction. nih.govuzh.chresearchgate.net Finally, the chlorine atom at the 4-position could be displaced by a range of nucleophiles. By combining these three diversification strategies in a combinatorial fashion, a vast library of unique compounds can be rapidly synthesized.

Below is a hypothetical reaction scheme illustrating the combinatorial synthesis of a compound library from this compound:

Table 1: Hypothetical Combinatorial Library Synthesis

StepReactionReagents (Examples)Resulting Moiety
1Sulfonamide ModificationR¹-NH₂ (e.g., benzylamine, morpholine)-SO₂NH-R¹
2Suzuki CouplingR²-B(OH)₂ (e.g., phenylboronic acid, thiopheneboronic acid)Pyridine-R²
3Nucleophilic Aromatic SubstitutionR³-H (e.g., ethanol, aniline)Pyridine-R³

This approach allows for the systematic exploration of the chemical space around the this compound core. The resulting library of compounds can then be screened against a variety of biological targets to identify hits with desired activities. The modular nature of this synthetic strategy also facilitates the rapid optimization of any identified hits by allowing for the synthesis of additional analogs with fine-tuned properties.

The generation of such focused libraries is a powerful tool in modern chemical biology and drug discovery, enabling the efficient identification of lead compounds for further development. The unique structural features of this compound make it an ideal starting point for such endeavors.

Vii. Structure Activity Relationship Sar Studies of 5 Bromo 4 Chloropyridine 3 Sulfonamide Derivatives in Vitro/mechanistic Focus

Systematic Modification of Substituents on the Sulfonamide Nitrogen

The sulfonamide nitrogen atom serves as a critical handle for chemical modification, allowing for the introduction of a diverse array of substituents to probe interactions with biological targets. These modifications have spanned alkyl, aryl amide, and heterocyclic moieties, each imparting distinct physicochemical properties to the parent molecule.

Alkyl and Aryl Amide Derivatives

The introduction of alkyl and aryl amide functionalities at the sulfonamide nitrogen has been shown to significantly influence the biological activity of 5-bromo-4-chloropyridine-3-sulfonamide derivatives. Studies involving aryl sulfonamides have highlighted the importance of electronic, hydrophobic, and steric parameters in determining their efficacy. For instance, modifications to the substituents on an aryl sulfonamide ring were found to efficiently modulate the cytotoxic activity against human breast cancer cell lines. The presence of an electron-withdrawing nitro group on a dihydroeugenol-aryl-sulfonamide hybrid, for example, showed promising antiproliferative activity.

In the case of alkyl substituents, even simple modifications can have a notable impact. The synthesis of compounds such as 5-bromo-N-ethylpyridine-3-sulfonamide demonstrates the exploration of small alkyl groups attached to the sulfonamide nitrogen. While detailed biological data for this specific derivative is not extensively published in the reviewed literature, the general principle in medicinal chemistry is that such modifications can alter properties like lipophilicity and hydrogen bonding capacity, thereby affecting target engagement and pharmacokinetic properties.

Table 1: Representative Alkyl and Aryl Amide Derivatives of Pyridine-3-sulfonamide (B1584339) and their Observed Effects

Compound NameModification on Sulfonamide NitrogenKey Finding/Observation
Dihydroeugenol-aryl-sulfonamide hybrid with a nitro groupAryl amide with electron-withdrawing groupPromising antiproliferative activity against MDA-MB-231 cell lines.
5-Bromo-N-ethylpyridine-3-sulfonamideEthyl groupExample of a simple alkyl substitution.

Heterocyclic Substituents

Incorporating heterocyclic rings as substituents on the sulfonamide nitrogen has emerged as a fruitful strategy for discovering novel biologically active compounds. These heterocyclic moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets, leading to enhanced potency and selectivity.

One notable example is the development oftriazolo[4,3-a]pyridine sulfonamides. These derivatives have been investigated as potential antimalarial agents, with the triazolopyridine scaffold being a key pharmacophoric element. The sulfonamide group in these compounds is crucial for their biological activity. Molecular docking studies have shown that the sulfonamide oxygen atoms can form hydrogen bonds with key residues in the active site of target enzymes like falcipain-2.

Another class of heterocyclic derivatives includes quinoxaline (B1680401) sulfonamides. The quinoxaline ring system is a privileged scaffold in medicinal chemistry, and its combination with a sulfonamide moiety has yielded compounds with a broad spectrum of biological activities. Structure-activity relationship studies of quinoxaline sulfonamides have revealed that substituents on both the quinoxaline and sulfonamide components play a critical role in determining their therapeutic potential.

Table 2: Examples of Heterocyclic Substituents on the Sulfonamide Nitrogen and their Biological Relevance

Heterocyclic SubstituentRationale/Key FeatureExample of Biological Target/Activity
Triazolo[4,3-a]pyridineBioisostere of triazolopyrimidine with a wide range of biological activities.Antimalarial (e.g., falcipain-2 inhibition).
QuinoxalinePrivileged pharmacophore with broad-spectrum applications.Anticancer, anti-inflammatory, antimicrobial.
MorpholineCan improve physicochemical properties and exhibit antiviral activity.Antiviral (e.g., against avian paramyxovirus).
PiperazineA versatile linker and pharmacophore in drug design.Antiviral.

Investigation of Halogen Position and Substitution Effects on Biological Activity

The presence and position of halogen atoms on the pyridine (B92270) ring of this compound are critical determinants of its biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby modulating its interaction with biological targets.

Studies on halogenated pyridine derivatives have shown that the nature and position of the halogen can significantly impact their antimicrobial and antifungal activities. For instance, the nitrogen atom in the pyridine ring is often crucial for these activities, and its effectiveness can be amplified by halogen substitution on an associated phenolic ring in Schiff base derivatives. The introduction of halogens is known to generally increase the hydrophobicity of molecules, which can lead to enhanced biological activity.

Table 3: General Effects of Halogen Substitution on the Biological Activity of Aromatic Scaffolds

Halogen PropertyInfluence on Molecular PropertiesPotential Impact on Biological Activity
ElectronegativityAlters electronic distribution, acidity/basicity.Can affect binding to target sites through electrostatic interactions.
Size/PolarizabilityIncreases potential for van der Waals and halogen bonding interactions.Can enhance binding affinity and selectivity.
LipophilicityGenerally increases with halogenation (F < Cl < Br < I).Can improve membrane permeability but may also increase non-specific binding and toxicity.

Stereochemical Effects on Biological Activity of Chiral Derivatives

When a chiral center is introduced into the structure of this compound derivatives, the resulting enantiomers can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of drug-target interactions, where one enantiomer may fit more favorably into a binding site than the other.

A pertinent example is the study of the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. In this case, a chiral 1-phenylethylamine (B125046) moiety was attached to the sulfonamide nitrogen. The biological evaluation of these enantiomers revealed a clear difference in their ability to inhibit PI3Kα kinase. The R-isomer (compound 10a) exhibited an IC50 value of 1.08 μM, while the S-isomer (compound 10b) was less potent with an IC50 value of 2.69 μM.

Molecular docking studies provided a rationale for this observed difference in activity, suggesting that the R-isomer has a more favorable binding mode within the active site of the enzyme. This underscores the critical importance of stereochemistry in the design of potent and selective inhibitors based on the this compound scaffold.

Table 4: Stereochemical Effects on the PI3Kα Kinase Inhibitory Activity of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

CompoundStereochemistryIC50 (μM) for PI3Kα Kinase Inhibition
10aR-isomer1.08
10bS-isomer2.69

Positional Isomerism and its Impact on Biological Profiles

Positional isomerism, which involves changing the position of substituents on the pyridine ring, can have a profound impact on the biological and physicochemical properties of pyridine sulfonamide derivatives. The relative positions of the sulfonamide group and other substituents can alter the molecule's shape, electronic distribution, and ability to form key interactions with biological targets.

For instance, studies on isomeric 4-(methylphenylamino)pyridine-3-sulfonamides have shown that the position of the methyl group on the anilino ring (ortho, meta, or para) influences the hydrogen-bonding arrangements in the crystal structure, leading to different supramolecular assemblies. While this study focused on crystal engineering, it highlights how positional changes can affect intermolecular interactions, which are also crucial for drug-receptor binding.

In the context of designing antimalarial agents, the position of the sulfonamide substituent on the pyridine ring was a key randomization point in the synthesis of a library oftriazolo[4,3-a]pyridines. The synthetic strategy started from either 2-chloropyridine-3-sulfonyl chloride or 2-chloropyridine-5-sulfonyl chloride, indicating that the biological outcome was expected to differ between the 3-sulfonamide and 5-sulfonamide regioisomers. This strategic choice underscores the recognized importance of the sulfonamide group's position in defining the biological profile of this class of compounds.

Table 5: Impact of Positional Isomerism on the Properties of Pyridine Derivatives

Type of IsomerismKey Structural DifferenceConsequence
Substituent on an appended aryl ring (e.g., methyl on anilino ring)Position of the substituent (ortho, meta, para).Alters intermolecular hydrogen bonding and crystal packing.
Sulfonamide group on the pyridine ringPosition of the -SO2NHR group (e.g., 3- vs. 5-position).Can significantly change the overall geometry and electronic properties, leading to different biological activities.

Influence of Linker Chemistry and Functional Group Introduction

The introduction of linkers between the this compound core and other pharmacophoric groups, as well as the incorporation of various functional groups, represents another important avenue in SAR studies. Linkers can provide conformational flexibility and optimal spacing for simultaneous interaction with different binding pockets of a target, while new functional groups can introduce additional interaction points.

In the development of carbonic anhydrase inhibitors based on a 4-substituted pyridine-3-sulfonamide scaffold, the use of aminomethyl or thiomethyl linkers between the pyridine and a triazole ring was explored. The presence of these linkers allowed the terminal substituent to be oriented towards the entrance of the enzyme's active site pocket. The sulfur atom in the thiomethyl linker was even capable of acting as a hydrogen bond acceptor.

The length of the linker can also be critical. For example, in a series of triazolyl pyridine derivatives, the introduction of a methylene (B1212753) group between a metal-coordinating part and the sulfonamide unit had a slight negative effect on inhibitory activity, whereas an ethylene (B1197577) linker increased the activity. This suggests that an optimal linker length is required for favorable interactions.

Furthermore, the introduction of functional groups through alkylation of the pyridine ring can lead to derivatives with diverse biological activities. For example, alkylation of pyridine derivatives bearing a sulfonamide moiety with various electrophiles has been used to synthesize compounds with potential antitumor activity.

Table 6: Influence of Linkers and Functional Groups on the Biological Activity of Pyridine Sulfonamide Derivatives

ModificationExampleObserved Effect
Linker TypeAminomethyl vs. ThiomethylAllows for different orientations of substituents within the target's active site.
Linker LengthEthylene linkerIncreased inhibitory activity compared to a methylene linker in certain triazolyl pyridine derivatives.
Functional Group IntroductionAlkylation with propargyl bromideGenerated derivatives with potential antitumor activity.

Viii. in Vitro Biological Mechanisms of Action Mechanistic Research Focus

Enzyme Inhibition Studies

Detailed enzymatic assays are crucial for elucidating the inhibitory potential of a compound against specific biological targets. However, searches for 5-Bromo-4-chloropyridine-3-sulfonamide have yielded no specific data regarding its interaction with the following key enzymes.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) family of enzymes is a critical component of cellular signaling, particularly in pathways related to cell growth, proliferation, and survival. Inhibition of the PI3K/AKT/mTOR pathway is a major focus in oncological research. wikipedia.orgnih.gov While various sulfonamide and pyridine-containing molecules have been investigated as PI3K inhibitors, there is currently no published scientific literature that provides data, such as IC50 values or specific binding characteristics, for the inhibitory activity of this compound against any PI3K isoforms.

Phosphatidylinositol 4-Kinase (PI4K) Inhibition

Phosphatidylinositol 4-Kinases (PI4Ks) are lipid kinases essential for the synthesis of vital signaling molecules and the maintenance of membrane identity in organelles. They represent potential therapeutic targets for a range of diseases. Despite their importance, there are no available studies or data detailing the inhibitory effect of this compound on PI4K enzymes.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydropteroate Synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms, making it a well-established target for sulfonamide antibiotics. nih.govnih.gov These drugs typically act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.gov Although the sulfonamide moiety is present in this compound, no specific enzymatic assay results or inhibition data for this compound against DHPS have been reported in the scientific literature.

Lanosterol 14α-Demethylase (CYP51) Inhibition

Lanosterol 14α-demethylase, a cytochrome P450 enzyme known as CYP51, is a crucial enzyme in the biosynthesis of sterols in fungi and eukaryotes. It is the primary target for azole antifungal agents. While some pyridine-based compounds have been explored as potential CYP51 inhibitors, there is no documented research evaluating the inhibitory activity of this compound against this enzyme. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins (B1171923) and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The benzenesulfonamide (B165840) group is a characteristic feature of selective COX-2 inhibitors like celecoxib. nih.govmdpi.com However, a review of available research indicates that this compound has not been specifically tested for its inhibitory potential against either COX-1 or COX-2, and therefore no inhibition data or selectivity ratios are available.

Cellular Pathway Modulation

The direct consequence of enzyme inhibition is the modulation of intracellular signaling pathways. The PI3K/AKT/mTOR pathway, for instance, is a central regulator of cell fate, and its disruption is a common mechanism for anticancer agents. mdpi.comnih.govtbzmed.ac.ir Given the absence of specific data on the inhibition of PI3K or other related kinases by this compound, there is consequently no research detailing its specific effects on cellular pathway modulation. Any potential impact on this or other pathways remains uninvestigated and speculative.

Molecular Interactions with Biological Macromolecules (e.g., Proteins)

The biological activity of this compound is fundamentally rooted in its interactions with biological macromolecules, primarily proteins. The key to these interactions lies in its chemical structure, which combines a halogenated pyridine (B92270) ring with a sulfonamide functional group.

The sulfonamide moiety is a well-established zinc-binding group, enabling it to interact with and inhibit metalloenzymes. nih.govnih.gov This interaction typically involves the deprotonated sulfonamide nitrogen coordinating directly to the zinc ion located in the enzyme's active site. nih.gov This binding event displaces a water or hydroxide (B78521) molecule that is essential for the enzyme's catalytic activity, thereby leading to inhibition. nih.gov

A prominent class of enzymes targeted by pyridine-3-sulfonamide (B1584339) derivatives are the carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for various physiological processes. nih.govnih.gov Extensive research, including molecular docking studies on 4-substituted pyridine-3-sulfonamides, has elucidated the binding mechanism. nih.govmdpi.com These studies reveal that beyond the core interaction between the sulfonamide group and the zinc ion, the pyridine ring and its substituents can engage in additional interactions within the active site. nih.govmdpi.com These secondary interactions, which can be with either the hydrophilic or lipophilic halves of the active site, are critical for determining the compound's binding affinity and selectivity for different CA isoforms (e.g., hCA I, II, IX, and XII). nih.govnih.gov

The inhibitory potency of various pyridine-3-sulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms is presented below.

CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)
4-Substituted Pyridine-3-sulfonamide 1-271--
4-Substituted Pyridine-3-sulfonamide 2--137-
4-Substituted Pyridine-3-sulfonamide 3---91
Compound 4 (selective for hCA IX)->1000137-
Compound 6 (selective between hCA IX and XII)--212291

Data sourced from studies on various 4-substituted pyridine-3-sulfonamides and are intended to be illustrative of the potential activity of this class of compounds. nih.govnih.gov

In Vitro Anti-Biofilm Activity and Mechanism

While direct experimental studies on the anti-biofilm activity of this compound are not currently available, research on structurally related compounds, particularly other halogenated heterocyclic molecules, allows for the formulation of potential mechanisms of action. Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers significant resistance to conventional antibiotics.

One plausible mechanism for anti-biofilm activity is the inhibition of quorum sensing (QS). nih.govmdpi.com Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it is a critical regulator of biofilm formation and virulence factor production. nih.govmdpi.com Some sulfonamide and halogenated compounds have been identified as quorum sensing inhibitors (QSIs). nih.govnih.gov These molecules can interfere with QS signaling by either inhibiting the synthesis of signal molecules (autoinducers) or by blocking the signal receptors. nih.govnih.gov By disrupting this communication pathway, a QSI could prevent the coordinated expression of genes necessary for biofilm maturation. For instance, studies on other compounds have shown that QS inhibition can lead to a downregulation of genes responsible for the production of virulence factors and biofilm matrix components in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov

Ix. Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

While existing methods provide access to pyridine (B92270) sulfonamides, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 5-bromo-4-chloropyridine-3-sulfonamide and its analogues. Current strategies often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Future synthetic exploration could pursue several avenues:

Greener Chemistry Approaches: Investigating the use of less hazardous solvents and reagents, and developing catalytic systems (e.g., transition-metal catalysis) to improve atom economy and reduce environmental impact.

Flow Chemistry: Implementing continuous flow manufacturing processes could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scale-up for industrial production. google.com

Late-Stage Functionalization: Developing methods for the selective modification of the pyridine core at a late stage in the synthesis would enable the rapid generation of a diverse library of derivatives from a common intermediate, accelerating the drug discovery process. Techniques like C-H activation could be particularly valuable.

Enzymatic Synthesis: Exploring biocatalytic methods could provide highly selective and environmentally friendly alternatives to traditional chemical synthesis for certain steps, such as the formation of the sulfonamide bond.

A significant advancement in the synthesis of related building blocks, such as 5-Bromo-2,4-dichloropyridine, has been achieved using 2-amino-4-chloropyridine (B16104) as a starting material through bromination and diazotization reactions. google.com Adapting and refining such methods could lead to more streamlined and scalable production of the target compound.

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, allowing for the rational design of new molecules with desired properties. nih.gov For this compound, future research will heavily leverage these in silico techniques to design derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Key computational strategies will include:

Structure-Based Drug Design (SBDD): Using the three-dimensional structures of known biological targets, such as kinases and carbonic anhydrases, molecular docking simulations can predict the binding modes and affinities of novel derivatives. researchgate.net This allows for the design of compounds with optimized interactions with the target's active site.

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, models can be built based on the known structure-activity relationships (SAR) of existing active compounds. nih.gov Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can guide the design of new derivatives with improved activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and predict binding free energies more accurately.

ADMET Prediction: In silico tools will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the design phase, helping to prioritize candidates with favorable drug-like characteristics and reduce late-stage failures.

By creating virtual libraries of derivatives based on the this compound scaffold and screening them computationally, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.govnih.gov

Identification of New Biological Targets

While derivatives of related pyridine sulfonamides have shown activity against targets like phosphatidylinositol 3-kinase, VEGFR-2, and carbonic anhydrases, the full biological target profile of this compound itself remains largely unexplored. A crucial future direction is the systematic identification of its molecular targets to uncover new therapeutic applications.

Methods for new target identification include:

Phenotypic Screening: Testing the compound in various cell-based assays that model different diseases (e.g., cancer, inflammation, neurodegeneration) can reveal unexpected biological activities. Hits from these screens can then be followed up with target deconvolution studies.

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used as bait to "pull down" its binding partners from cell lysates, can identify direct protein targets on a proteome-wide scale.

Thermal Shift Assays (CETSA): This method can be used to confirm direct target engagement in a cellular environment by measuring changes in protein thermal stability upon compound binding.

Activity-Based Protein Profiling (ABPP): This approach uses reactive probes to map the active sites of entire enzyme classes, and competitive ABPP can be used to identify the targets of an inhibitor.

Uncovering novel biological targets for this scaffold could open up entirely new avenues for therapeutic intervention in diseases beyond those currently associated with sulfonamides.

Development of Multi-Targeting Agents

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The sulfonamide moiety is a well-established pharmacophore that is present in drugs targeting a wide array of biological systems. nih.govnih.gov

The this compound scaffold is an excellent starting point for the development of multi-targeting agents. Future research could focus on:

Rational Design of Hybrid Molecules: Intentionally designing derivatives that combine the structural features required for binding to two or more distinct, disease-relevant targets. For example, a single molecule could be engineered to inhibit both a key kinase and a growth factor receptor involved in a specific cancer pathway.

Fragment-Based Linking: Connecting the this compound core (as one fragment) to another pharmacophore known to bind a second target of interest.

Privileged Scaffold Optimization: Leveraging the "privileged" nature of the sulfonamide scaffold to fine-tune substitutions on the pyridine ring and the sulfonamide nitrogen to achieve a desired multi-target activity profile. For instance, sulfonamide-bearing pyrazolone (B3327878) derivatives have been successfully designed as dual inhibitors of carbonic anhydrases and cholinesterases. nih.gov

This approach offers the potential for developing therapies with higher efficacy and a reduced likelihood of developing drug resistance compared to single-target agents.

Application in Chemical Probe Development

High-quality chemical probes are essential tools for dissecting protein function and validating drug targets in a cellular context. nih.govnih.gov These small molecules must be potent and selective, with a well-defined mechanism of action. nih.gov Given its potential for potent biological activity, the this compound scaffold is a promising candidate for development into chemical probes.

Future research in this area would involve:

Development of Potent and Selective Ligands: The first step is to develop a derivative with high affinity and selectivity for a single biological target.

Incorporation of Reporter Tags: The optimized ligand can be functionalized with reporter tags, such as fluorescent dyes for microscopic imaging, or biotin (B1667282) for affinity-based pulldown and target identification. mskcc.org

Creation of Covalent Probes: The sulfonamide group could be modified, for example, into a sulfonyl fluoride, to create a reactive probe that can covalently label its target protein. rsc.orgrsc.org This allows for more robust target identification and occupancy studies.

Development of Control Compounds: Alongside the active probe, a structurally similar but biologically inactive negative control compound should be synthesized. This is crucial for validating that the observed biological effects are due to on-target activity. nih.gov

By transforming this compound into a suite of high-quality chemical probes, researchers can gain a deeper understanding of complex biological pathways and validate new targets for future drug discovery efforts.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-chloropyridine-3-sulfonamide, and how can intermediates be purified effectively?

A common approach involves sulfonylation of halogenated pyridine precursors. For example, chlorosulfonic acid can react with halogenated phenolic intermediates under controlled conditions (0°C, 24 h) to yield sulfonyl chloride intermediates, which are subsequently aminated . Purification often employs dichloromethane (DCM) extraction followed by flash chromatography using silica gel. For bromo/chloro-substituted derivatives, solubility challenges may arise due to halogen electronegativity; recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) can improve yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic proton splitting from bromo/chloro groups) .
  • HPLC-MS : For purity assessment (>95% by HPLC) and molecular ion detection (e.g., [M+H]⁺ at m/z 311.3) .
  • Elemental Analysis : To confirm stoichiometric ratios of Br, Cl, and S .

Q. How can researchers address challenges in isolating halogenated sulfonamide intermediates?

Bromo/chloro groups increase molecular rigidity, reducing solubility in nonpolar solvents. Strategies include:

  • Temperature-controlled crystallization : Slow cooling from DMF or DMSO solutions .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients for polar intermediates .

Advanced Research Questions

Q. How can substituent effects (Br, Cl) on the pyridine ring influence biological activity or reactivity in cross-coupling reactions?

  • Electron-withdrawing effects : Bromo and chloro groups deactivate the pyridine ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with boronic acids) .
  • Biological activity : Substitution at the 3-sulfonamide position may enhance binding to target enzymes (e.g., carbonic anhydrase isoforms). Computational docking (using PubChem-derived 3D structures) can predict interactions .

Q. What mechanistic insights are critical for optimizing sulfonamide formation from halogenated precursors?

  • Reaction monitoring : Use in situ IR spectroscopy to track sulfonyl chloride formation (S=O stretching at ~1370 cm⁻¹) .
  • Kinetic studies : Vary temperature (0–25°C) to determine activation energy for sulfonation. Isotopic labeling (e.g., ³⁵S) can elucidate intermediate stability .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies may arise from:

  • Purity variability : Impurities >2% (e.g., unreacted halopyridines) can skew bioassay results. Cross-validate with LC-MS and elemental analysis .
  • Assay conditions : Differences in pH or co-solvents (e.g., DMSO concentration) may alter solubility or binding kinetics .
  • Stereochemical factors : Check for unintended racemization (if chiral centers exist) using chiral HPLC .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (temperature, stoichiometry) for maximizing yield .
  • Data Validation : Combine multiple characterization techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .
  • Computational Support : Leverage PubChem’s 3D conformer data for docking studies to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.